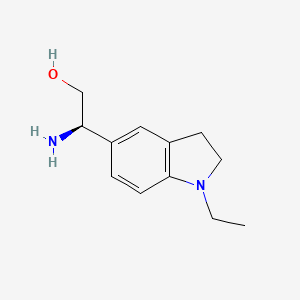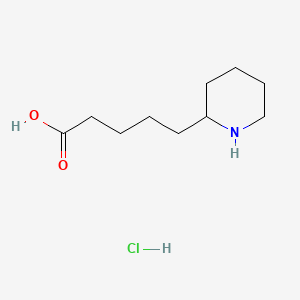
O-(4-cyclopropylbutyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-cyclopropylbutyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a hydroxylamine group attached to a cyclopropylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-cyclopropylbutyl)hydroxylamine typically involves the reaction of cyclopropylbutyl halides with hydroxylamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, cyclopropylbutyl bromide can be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-cyclopropylbutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
O-(4-cyclopropylbutyl)hydroxylamine has several applications in scientific research:
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By inhibiting this enzyme, the compound disrupts DNA synthesis and repair in bacteria, leading to their death . This mechanism makes it a promising candidate for the development of new antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use as an electrophilic aminating agent.
Hydroxylamine-O-sulfonic acid (HOSA): Used in various aminating reactions.
2,4-dinitrophenylhydroxylamine (DPH): Another electrophilic aminating agent.
Uniqueness
O-(4-cyclopropylbutyl)hydroxylamine is unique due to its cyclopropylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of N-heterocycles and as a potential antibacterial agent.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
O-(4-cyclopropylbutyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c8-9-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
Clé InChI |
GQDBTCXMCNNAQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)






![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)






